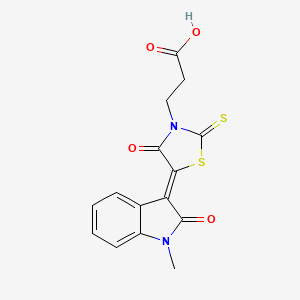

3-(5-(1-甲基-2-氧代吲哚啉-3-亚甲基)-4-氧代-2-硫代噻唑烷-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

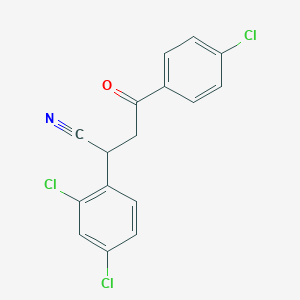

The compound “3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” is a complex organic molecule. It seems to be related to the class of compounds known as spirooxindoles . Spirooxindoles have unique therapeutic and biological characteristics, which have led to numerous reactions for their synthesis .

Synthesis Analysis

The synthesis of spirooxindoles often involves 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . This method has been used extensively in the last few years for the formation of spirocyclic oxindoles . Various dipolarophiles such as electron-deficient alkenes, alkynes, and allenes are used in these protocols .Chemical Reactions Analysis

The 1,3-Dipolar cycloaddition reaction of azomethine ylides with carbon–carbon double bonds containing withdrawing groups is a common synthetic method for these types of compounds . This reaction represents a powerful approach to access the spirooxindole scaffold .科学研究应用

Synthesis of Spirooxindole and Indole-derived Scaffolds

This compound plays a crucial role in the synthesis of spirooxindole and indole-derived scaffolds through 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . The unique therapeutic and biological characteristics of spirooxindole have led to the presentation of numerous reactions for the synthesis of spirooxindoles .

Generation of Aziridine-fused Spiro[imidazolidine-4,3′-oxindole] Scaffold

The compound is used in the generation of unprecedented aziridine-fused spiro[imidazolidine-4,3′-oxindole] scaffold via regio- and diastereoselective 1,3-Dipolar cycloaddition reaction of 2H-azirine 3 with azomethine ylides formed in situ from isatin 1 and α-amino acid 2 .

Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) Malononitriles

The compound is used in the first electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles . This synthesis method showed tolerance towards various EDG and EWG and was completed in a short reaction time at the constant low current density of 5 mA cm −2 in the low redox potential range of −0.14 to 0.07 V .

Construction of Bio-active Molecules

The dicyano derivative of 2-(2-oxoindolin-3-ylidene) malononitrile, or isatylidene malononitrile, is an interesting Michael acceptor used to construct potential bio-active molecules . Because of the unique structural features and interesting biological properties of 2-(2-oxoindolin-3-ylidene) malononitrile, the design of new strategies for constructing this scaffold has attracted considerable interest .

Synthesis of Isatylidene Malononitriles

Isatylidene malononitriles have been prepared by many researchers using different techniques . Among these, the most common methods for the synthesis of 2-(2-oxoindolin-3-ylidene) malononitriles are the condensation of isatins with malononitriles in the presence of a catalyst .

Anti-cancer Drug Development

The compound can be used in the development of anti-cancer drugs . The cyto-toxicity activity was measured in vitro in HepG2, Jurkat, and HEK 293 cells using the MTT 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan colorimetric assay .

未来方向

属性

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQDZFOBJOYSFA-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)

![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)